molecular formula C9H6N6O B1405729 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1638612-65-3

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1405729
CAS No.: 1638612-65-3
M. Wt: 214.18 g/mol
InChI Key: SYQVTJZNKZCADT-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features both imidazole and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Biochemical Analysis

Biochemical Properties

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to act as an inhibitor of certain kinases, such as JAK1 and JAK2 . These interactions are primarily mediated through binding to the active sites of the enzymes, leading to inhibition of their catalytic activity. Additionally, this compound can interact with other biomolecules, such as nucleic acids, affecting their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the JAK-STAT pathway, leading to altered gene expression and cellular responses . Furthermore, this compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme, rendering it inactive . Additionally, this compound can interact with nucleic acids, leading to changes in gene expression. For instance, it can bind to DNA and RNA, affecting their stability and function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibition of tumor growth and reduction of microbial infections . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the nucleus, through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of imidazole derivatives with triazolopyrimidine precursors. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in good-to-excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions are common, where the imidazole or triazolopyrimidine moieties are substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the imidazole moiety.

    Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring, differing in the position of nitrogen atoms.

Uniqueness

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combined imidazole and triazolopyrimidine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

imidazol-1-yl([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQVTJZNKZCADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)N3C=CN=C3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170069
Record name Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-65-3
Record name Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

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